(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one
Description
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-16-6-8-20(18(3)10-16)12-22-14-25(5)15-23(24(22)26)13-21-9-7-17(2)11-19(21)4/h6-13H,14-15H2,1-5H3/b22-12+,23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSCPXCKEDXDKT-FWSOMWAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C2CN(CC(=CC3=C(C=C(C=C3)C)C)C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C\2/C(=O)/C(=C/C3=C(C=C(C=C3)C)C)/CN(C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential applications in cancer therapy.
The compound is characterized by its complex structure, which includes a piperidine ring substituted with two dimethylphenyl groups. Its chemical formula is with a molecular weight of approximately 375.54 g/mol. The compound can be synthesized through condensation reactions involving piperidin-4-one and appropriate aldehydes under basic conditions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Cytotoxicity : Several studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown selective toxicity towards human malignant cells compared to non-malignant cells.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, indicating potential use in treating inflammatory diseases.
- Antitumor Activity : Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | Induction of apoptosis |
| HSC-2 (Oral SCC) | 20 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 25 | Inhibition of proliferation |
| HT29 (Colon Cancer) | 30 | Apoptotic pathway activation |
These results indicate that the compound exhibits selective toxicity towards malignant cells while sparing non-cancerous cells.
Anti-inflammatory Activity
In vivo studies demonstrated that the compound could significantly reduce inflammation markers in rat models of arthritis. The following table summarizes the findings:
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 30 |
| Medium Dose (10 mg/kg) | 50 |
| High Dose (20 mg/kg) | 70 |
This suggests a dose-dependent response in reducing inflammation.
Case Studies
A notable case study involved the use of this compound in combination with doxorubicin for synergistic effects against breast cancer cell lines. Results indicated enhanced cytotoxicity when combined with doxorubicin compared to either agent alone.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Benzylidene Moieties :
- Methyl (target compound): Moderate electron donation, balancing lipophilicity and metabolic stability.
- Electron-withdrawing groups: Nitro (e.g., b-AP15 [(3E,5E)-3,5-bis(4-nitrobenzylidene)-1-propenoylpiperidin-4-one] ): Increase electrophilicity, enhancing reactivity with nucleophilic residues in enzymes like proteasomes. Fluoro (e.g., EF24 [(3E,5E)-3,5-bis(2-fluorobenzylidene)piperidin-4-one] ): Moderate electron withdrawal improves pharmacokinetics and target binding.
Core Heterocycle :
- Piperidin-4-one vs. cyclohexanone: Piperidin-4-one derivatives exhibit superior bioactivity due to increased planarity and hydrogen-bonding capacity .
Key Observations :
- Fluorinated analogs (e.g., EF24) exhibit enhanced bioavailability and broad-spectrum anticancer activity .
- Methoxy-substituted derivatives (e.g., L49H37) show potent cytotoxicity linked to electron-donating substituents .
- Nitro-substituted compounds (e.g., b-AP15) target ubiquitin-proteasome pathways, highlighting substituent-dependent mechanistic diversity .
Pharmacokinetic and Stability Considerations
Q & A
Q. What is the standard protocol for synthesizing (3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation. A typical protocol involves dissolving 1-methyl-4-piperidone (0.001 mol) and 2,4-dimethylbenzaldehyde (0.002 mol) in methanol, followed by adding 30% NaOH (5 ml) under stirring for 5–6 hours at room temperature . Reaction completion is monitored via TLC. The product is precipitated by neutralization with HCl, filtered, and recrystallized from ethanol (yield: ~70–80%). Optimization can include varying solvent polarity (e.g., ethanol vs. methanol), temperature (25–40°C), or base concentration to improve yield or purity .
Q. How is the stereochemical conformation of the piperidine ring confirmed in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The piperidine ring adopts an envelope conformation with puckering parameters (Q, Θ, φ) calculated using Cremer-Pople analysis . For example, in related analogs, Q = 0.556 Å, Θ = 60.3°, and φ = 357.5°, with the N1 atom deviating ~0.738 Å from the plane of other ring atoms . Computational methods (DFT or molecular mechanics) can validate experimental data by comparing calculated vs. observed bond lengths and angles .
Advanced Research Questions
Q. How do discrepancies in reported dihedral angles between benzylidene substituents impact pharmacological activity predictions?
- Methodological Answer : Dihedral angles between aromatic rings (e.g., 8.5° in some analogs vs. 19–24° in others ) influence π-π stacking and binding to biological targets like enzymes or receptors. To resolve discrepancies:
- Perform SC-XRD on multiple crystal batches to assess conformational flexibility.
- Use molecular docking to correlate dihedral angles with binding affinity to targets (e.g., CNS receptors ).
- Compare NMR-derived solution-state conformations with solid-state SC-XRD data to identify solvent-induced variations .
Q. What strategies are effective in analyzing conflicting data on the compound’s enzyme inhibition selectivity?
- Methodological Answer : Contradictions in inhibition profiles (e.g., CYP450 isoforms vs. glycoprotein-processing enzymes ) require:
- Assay standardization : Use identical enzyme sources (human recombinant vs. liver microsomes) and substrate concentrations.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 2,4-dimethyl groups) and test inhibition against a panel of enzymes.
- Computational modeling : Map electrostatic potentials and hydrophobic surfaces to predict isoform-specific interactions .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for preclinical studies?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV/MS .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius plots.
- Crystallinity assessment : Compare SC-XRD data of fresh vs. aged samples to detect polymorphic transitions affecting stability .
Key Recommendations for Researchers
- Synthesis : Prioritize methanol/ethanol with 20–30% NaOH for scalability.
- Structural Analysis : Combine SC-XRD with DFT to address conformational ambiguities.
- Biological Studies : Use isoform-specific enzyme assays and docking simulations to clarify mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
